molecular formula C19H26N2O3 B2709993 2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid CAS No. 544462-20-6

2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid

Cat. No.: B2709993
CAS No.: 544462-20-6
M. Wt: 330.428
InChI Key: WFBJXOSYXVXMGA-UHFFFAOYSA-N
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Description

2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C19H26N2O3. It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a cyclohexane carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid typically involves the reaction of 4-benzylpiperazine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity to these receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid: Similar structure but with a benzoic acid moiety instead of cyclohexanecarboxylic acid.

    4-Benzylpiperazine: Lacks the cyclohexanecarboxylic acid moiety.

    Cyclohexanecarboxylic acid: Lacks the piperazine and benzyl groups.

Uniqueness

2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid is unique due to its combination of a piperazine ring, benzyl group, and cyclohexanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBJXOSYXVXMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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